4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
Description
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-4-6-16(7-5-15)19-12-13-21(27)25(24-19)14-2-3-20(26)23-17-8-10-18(11-9-17)30(22,28)29/h4-13H,2-3,14H2,1H3,(H,23,26)(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKYIJZPJLTEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O4S , with a molecular weight of approximately 426.49 g/mol . The structural characteristics include:
- A pyridazinone core , which is known for diverse biological activities.
- A sulfamoyl group , which may enhance the compound's pharmacological profile.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H22N4O4S |
| Molecular Weight | 426.49 g/mol |
| Functional Groups | Pyridazinone, Sulfamoyl |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest potential activities such as:
- Antimicrobial Activity : The sulfamoyl group may contribute to antibacterial properties by inhibiting bacterial folate synthesis.
- Antioxidant Activity : Compounds with similar structures have shown promise in reducing oxidative stress.
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that derivatives of pyridazinones exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfamoyl group enhances this activity by mimicking sulfonamide antibiotics.
- In Vitro Antioxidant Activity : A study assessing the antioxidant potential found that similar compounds demonstrated moderate activity against free radicals, suggesting that this compound may also possess this property.
- Enzyme Inhibition : Initial assays indicate that this compound may inhibit key enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis.
Summary of Biological Activities
Scientific Research Applications
Biological Activities
Numerous studies have indicated that compounds similar to 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide exhibit promising biological activities:
Anticancer Properties
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies demonstrated that certain analogs possess low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin . For instance, modifications to the pyridazine core have resulted in compounds with enhanced cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The sulfamoyl group in this compound suggests potential antimicrobial properties. Compounds containing similar structures have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth . This positions the compound as a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Studies indicate that the compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer progression and infectious diseases. For example, preliminary data suggest it could inhibit acetylcholinesterase and α-glucosidase activities, which are important in managing conditions like Alzheimer's disease and diabetes .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Screening : A study synthesized various derivatives based on the pyridazine core and tested their anticancer activity against multiple cell lines. Results indicated that specific substitutions significantly enhance potency .
- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of similar sulfonamide derivatives, demonstrating effective inhibition against resistant bacterial strains, suggesting that modifications to the structure could lead to novel antibiotics .
- In Silico Studies : Computational docking studies have been employed to predict binding affinities and interactions with target proteins, providing insights into the mechanism of action for these compounds in both anticancer and antimicrobial contexts .
Q & A
Q. What are the key considerations for synthesizing 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide with high purity?
Methodological Answer: Synthesis involves multi-step reactions starting from pyridazinone and sulfamoylphenyl precursors. Critical steps include:
- Coupling Reactions : Use of carbodiimide crosslinkers (e.g., EDCI) and activating agents (e.g., HOBt) to form the amide bond .
- Solvent Optimization : Polar aprotic solvents like DMF or THF are preferred for intermediate steps to enhance solubility and reaction efficiency .
- Catalytic Conditions : Acid/base catalysts (e.g., triethylamine) improve yields during cyclization of the pyridazinone core .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures ensure ≥95% purity .
Q. Which spectroscopic techniques are most reliable for structural characterization?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyridazinone ring and sulfamoyl group substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm for the pyridazinone ring) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorometric or colorimetric substrates to evaluate inhibition of cyclooxygenase (COX) or histone deacetylase (HDAC), given structural analogs’ activity .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC calculations .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with inflammatory targets like PDE4 .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Systematic Substituent Variation : Compare analogs with modified substituents (e.g., replacing p-tolyl with fluorophenyl) to isolate contributions to activity . Example:
Substituent IC (COX-2) LogP p-Tolyl 0.12 μM 3.1 4-Fluorophenyl 0.09 μM 2.8 -
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies critical binding interactions (e.g., hydrogen bonds with HDAC catalytic sites) .
Q. What strategies address low solubility in in vivo models?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the sulfamoyl group to enhance aqueous solubility, which hydrolyze in vivo .
- Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin complexes for intraperitoneal administration .
- Structural Modification : Replace lipophilic p-tolyl with polar groups (e.g., methoxy) while monitoring activity retention .
Q. How can contradictory data on metabolic stability be analyzed?
Methodological Answer:
- In Vitro Metabolism Assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Key metabolites (e.g., hydroxylated pyridazinone) indicate CYP450 involvement .
- Isotope Labeling : Use C-labeled compound to trace metabolic pathways and identify unstable regions .
- Species-Specific Profiling : Compare rodent vs. human microsomal data to reconcile discrepancies in half-life (e.g., t = 2.1 hrs in mice vs. 4.8 hrs in humans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
